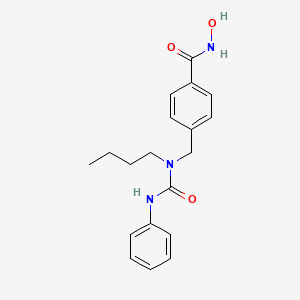
Nexturastat A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nexturastat A is a potent and selective inhibitor of histone deacetylase 6 (HDAC6). Histone deacetylase 6 is an enzyme that plays a crucial role in the modulation of gene expression and protein activity by removing acetyl groups from histone and non-histone proteins. This compound has shown significant potential in the treatment of multiple myeloma, a type of blood cancer, by inducing apoptosis (programmed cell death) and overcoming drug resistance .
Mechanism of Action
Target of Action
Nexturastat A is a selective inhibitor of Histone Deacetylase 6 (HDAC6) . HDAC6 is a part of the machinery of the epigenetic apparatus and plays a crucial role in the formation of corepressor complexes involved in chromatin remodeling and gene expression .
Mode of Action
This compound interacts with HDAC6, inhibiting its function. This inhibition leads to an increase in the acetylation of histones, which can alter gene expression . Specifically, this compound has been shown to downregulate the expression of CD47 in mouse and human melanoma cells . CD47 is an innate immune checkpoint that prevents phagocytosis upon interaction with signal regulatory protein alpha (SIRPα) expressed in macrophages and other myeloid cells .
Biochemical Pathways
The inhibition of HDAC6 by this compound affects several biochemical pathways. It enhances the phenotype of antitumoral M1 macrophages while decreasing the protumoral M2 phenotype . Additionally, it diminishes the expression of SIRPα, increases the expression of other pro-phagocytic signals in macrophages , and modulates the expression of a variety of immune-regulatory proteins in the tumor microenvironment, including PD-L1, PD-L2, MHC class I, B7-H4, and TRAIL-R1 .
Pharmacokinetics
It is known that the systemic administration of hdac6 inhibitors, including this compound, can enhance the in vivo antitumor activity of anti-cd47 blockade in melanoma by modulating macrophage and natural killer cells in the tumor microenvironment .
Result of Action
This compound has been shown to have significant effects on cellular processes. It impairs the viability of multiple myeloma cells in a dose- and time-dependent manner . It also provokes a cell cycle arrest at the G1 phase in these cells . Furthermore, it promotes apoptosis of multiple myeloma cells via transcriptional activation of the p21 promoter .
Action Environment
The action of this compound can be influenced by the tumor microenvironment. For instance, the systemic administration of HDAC6 inhibitors, including this compound, enhances the in vivo antitumor activity of anti-CD47 blockade in melanoma by modulating macrophage and natural killer cells in the tumor microenvironment .
Biochemical Analysis
Biochemical Properties
Nexturastat A plays a crucial role in biochemical reactions by interacting with HDAC6 . It exhibits inhibitory activity against HDAC6 with an IC50 value of 5 nM . This interaction with HDAC6 leads to the modulation of the expression of a variety of immune-regulatory proteins in the tumor microenvironment, including PD-L1, PD-L2, MHC class I, B7-H4, and TRAIL-R1 .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It impairs cell viability in a dose- and time-dependent manner . It also provokes a cell cycle arrest at the G1 phase in multiple myeloma cells . Furthermore, this compound promotes apoptosis of these cells via transcriptional activation of the p21 promoter . It also enhances the phenotype of antitumoral M1 macrophages while decreasing the protumoral M2 phenotype .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with HDAC6, leading to the inhibition of this enzyme . This results in the modulation of the expression of various proteins and changes in gene expression . In particular, the inhibition of HDAC6 by this compound plays a critical role in the immune checkpoint blockade by down-regulating the expression of PD-L1 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. It has been shown to increase the level of acetyl α-tubulin levels in a dose-dependent manner . Moreover, this compound effectively inhibits cell growth, with a GI50 value of 14.3 μM .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It has been shown that the systemic administration of this compound enhances the in vivo antitumor activity of anti-CD47 blockade in melanoma by modulating macrophage and natural killer cells in the tumor microenvironment .
Metabolic Pathways
The metabolic pathways that this compound is involved in are primarily related to its interaction with HDAC6 . The inhibition of HDAC6 by this compound leads to changes in the expression of various proteins, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely related to its interaction with HDAC6
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its interaction with HDAC6 . HDAC6 is known to have a dominant cytoplasmic localization , suggesting that this compound may also be primarily localized in the cytoplasm
Preparation Methods
Nexturastat A is synthesized through a series of chemical reactions involving the structural modification of aryl urea histone deacetylase inhibitors. The synthetic route typically involves the following steps:
Formation of the aryl urea core: This step involves the reaction of an aryl isocyanate with an amine to form the aryl urea core.
Introduction of functional groups: Various functional groups are introduced to the aryl urea core through substitution reactions to enhance the selectivity and potency of the compound.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound
Chemical Reactions Analysis
Nexturastat A undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, which may have different biological activities.
Substitution: Substitution reactions can introduce various functional groups into the this compound molecule, modifying its properties and enhancing its selectivity and potency
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Scientific Research Applications
Nexturastat A has a wide range of scientific research applications, including:
Cancer Research: this compound has shown significant potential in the treatment of multiple myeloma by inducing apoptosis and overcoming drug resistance. .
Epigenetic Therapy: this compound is used in epigenetic therapy to modulate gene expression by inhibiting histone deacetylase 6.
Immunotherapy: This compound has been shown to enhance the effectiveness of immune checkpoint blockade therapies, such as PD-1 immune blockade, by modulating the tumor microenvironment and improving immune responses
Nanoparticle-based Therapy: This compound has been incorporated into nanoparticles for combined photothermal and epigenetic therapy, demonstrating improved survival in melanoma-bearing mice.
Comparison with Similar Compounds
Nexturastat A is unique in its high selectivity for histone deacetylase 6 compared to other histone deacetylases. Similar compounds include:
Ricolinostat: Another selective histone deacetylase 6 inhibitor with similar applications in cancer and epigenetic therapy.
Tubastatin A: A selective histone deacetylase 6 inhibitor used in research for its neuroprotective and anti-inflammatory properties.
This compound stands out due to its potent inhibitory activity and its ability to overcome drug resistance in multiple myeloma .
Properties
IUPAC Name |
4-[[butyl(phenylcarbamoyl)amino]methyl]-N-hydroxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-2-3-13-22(19(24)20-17-7-5-4-6-8-17)14-15-9-11-16(12-10-15)18(23)21-25/h4-12,25H,2-3,13-14H2,1H3,(H,20,24)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWXMCPARMXZQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=C(C=C1)C(=O)NO)C(=O)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403783-31-2 |
Source


|
| Record name | Nexturastat A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
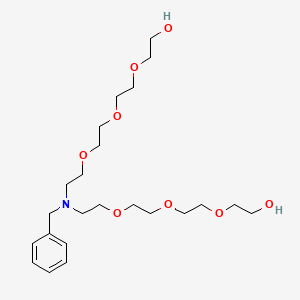
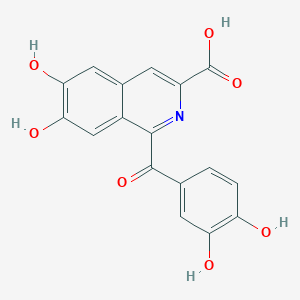
![N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B609463.png)
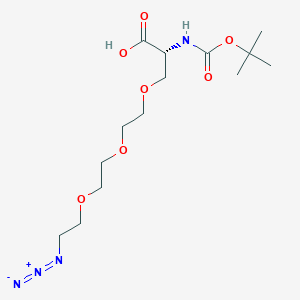
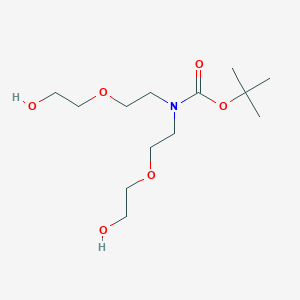
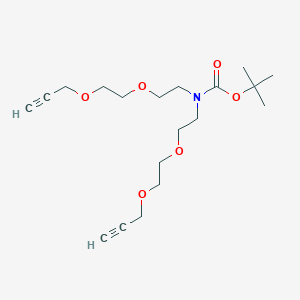
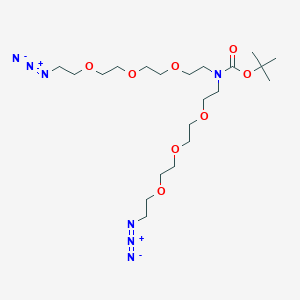
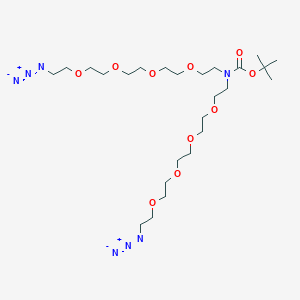
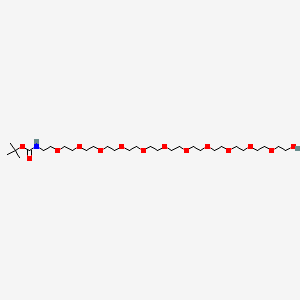
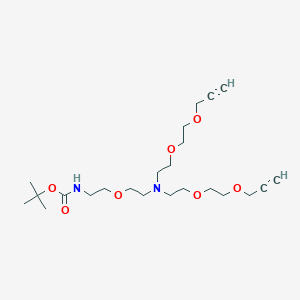
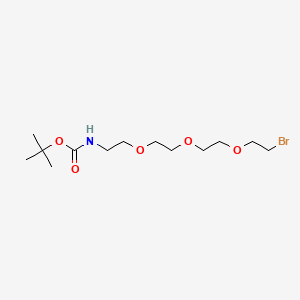
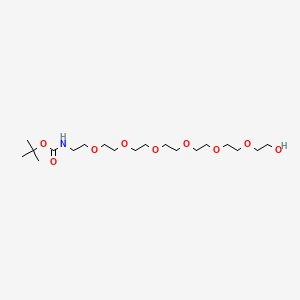
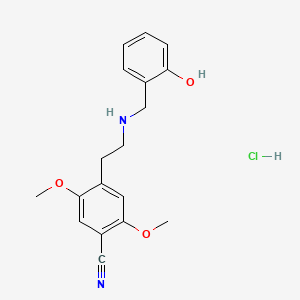
![N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]adamantane-2-carboxamide](/img/structure/B609484.png)
